Tegobuvir
CAS No.: 1000787-75-6
Cat. No.: VC0544851
Molecular Formula: C25H14F7N5
Molecular Weight: 517.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000787-75-6 |
---|---|
Molecular Formula | C25H14F7N5 |
Molecular Weight | 517.4 g/mol |
IUPAC Name | 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 |
Standard InChI Key | XBEQSQDCBSKCHJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Identity
Tegobuvir (C₂₅H₁₄F₇N₅) is a phenylpyridazine derivative with a molecular weight of 517.4 g/mol . Its IUPAC name, 3-[2,4-bis(trifluoromethyl)phenyl]-6-{[2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridin-5-yl]methyl}pyridazine, reflects a complex structure featuring:
-
A pyridazine core
-
Imidazopyridine and trifluoromethylphenyl substituents
The SMILES notation (FC1=CC=CC=C1C1=NC2=CN(CC3=CC=C(N=N3)C3=CC=C(C=C3C(F)(F)F)C(F)(F)F)C=CC2=N1
) confirms these functional groups' spatial arrangement .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₅H₁₄F₇N₅ |
Molecular Weight | 517.4 g/mol |
CAS Number | 1000787-75-6 |
Solubility | Lipophilic (predicted) |
Metabolic Stability | CYP1A-dependent activation |
Mechanism of Action
Unique Activation Pathway
Unlike conventional NNIs that directly inhibit NS5B's enzymatic activity, Tegobuvir requires intracellular metabolic activation:
-
CYP1A-mediated oxidation: Converts the prodrug into a reactive metabolite .
-
Glutathione conjugation: Forms a thiol adduct enabling covalent binding to NS5B .
-
Covalent modification: Alters NS5B's electrophoretic mobility (72 kDa → 85 kDa band on SDS-PAGE) .
This mechanism explains why Tegobuvir shows no activity in cell-free polymerase assays but achieves EC₅₀ = 21 nM in replicon systems .
Resistance Profile
Resistance mutations (C316Y, M414T, M414I, G554D) cluster in NS5B's Thumb Domain II, corroborating structural studies showing Tegobuvir binding near the polymerase's primer grip . These variants reduce drug affinity 3- to 15-fold while maintaining replicative fitness .
Clinical Development
Phase II Trial Designs
The pivotal GS-US-196-0140 trial (N=treatment-naïve genotype 1 patients) evaluated three regimens:
Table 2: Clinical Trial Arms
Arm | Duration | Regimen | SVR24 Rate |
---|---|---|---|
1 | 16-24w | Tegobuvir + GS-9451 + PEG/RBV | 68% |
2 | 24w | Placebo + GS-9451 + PEG/RBV | 53% |
3 | 48w | PEG/RBV + placebo | 42% |
Key findings:
-
Quadruple therapy (Arm 1) shortened treatment duration by 50% versus standard care .
-
Viral breakthrough occurred in 12% of Tegobuvir recipients vs. 5% in controls .
Pharmacokinetics and Metabolism
Absorption/Distribution
Elimination Pathways
Tegobuvir undergoes sequential metabolism:
-
Phase I: CYP1A2/3A4-mediated oxidation to reactive quinone imine .
-
Phase II: Glutathione-S-transferase conjugation (Km = 8.2 μM) .
Hepatic impairment reduces clearance by 40%, necessitating dose adjustments .
Comparative Efficacy Landscape
Versus First-Generation DAAs
In the ELECTRON study combining Tegobuvir with GS-5885 (NS5A inhibitor) and GS-9451 (protease inhibitor):
Developmental Challenges
Despite promising antiviral activity, Tegobuvir's development halted due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume